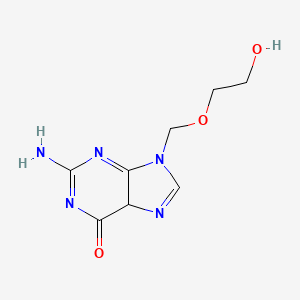
2'-Deoxyadenosine-15N5,d13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxyadenosine-15N5,d13 is a nucleoside adenosine derivative that is labeled with deuterium and nitrogen-15. This compound is a modified form of 2’-Deoxyadenosine, which pairs with deoxythymidine in double-stranded DNA. The labeling with stable isotopes such as deuterium and nitrogen-15 makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-15N5,d13 involves the incorporation of deuterium and nitrogen-15 into the 2’-Deoxyadenosine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium and nitrogen atoms with nitrogen-15. The specific reaction conditions and reagents used can vary, but common methods include the use of deuterated solvents and nitrogen-15 labeled reagents .
Industrial Production Methods
Industrial production of 2’-Deoxyadenosine-15N5,d13 involves large-scale synthesis using similar methods as those used in laboratory settings. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity and isotopic labeling of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxyadenosine-15N5,d13 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 2’-Deoxyadenosine-15N5,d13 can produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted nucleosides .
Aplicaciones Científicas De Investigación
2’-Deoxyadenosine-15N5,d13 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies of nucleoside metabolism and DNA synthesis.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of nucleoside analogs.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools .
Mecanismo De Acción
The mechanism of action of 2’-Deoxyadenosine-15N5,d13 involves its incorporation into DNA, where it pairs with deoxythymidine. The stable isotope labeling allows researchers to track its incorporation and metabolism using techniques such as mass spectrometry. This provides valuable insights into the molecular targets and pathways involved in DNA synthesis and repair .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyadenosine-13C10,15N5: Another isotopically labeled nucleoside used in similar research applications.
2’-Deoxyadenosine-d13: A deuterium-labeled nucleoside used in pharmacokinetic studies.
2’-Deoxyadenosine-15N5: A nitrogen-15 labeled nucleoside used in metabolic studies
Uniqueness
2’-Deoxyadenosine-15N5,d13 is unique due to its dual labeling with both deuterium and nitrogen-15. This dual labeling provides enhanced sensitivity and specificity in analytical techniques, making it a valuable tool in a wide range of scientific research applications .
Propiedades
Fórmula molecular |
C10H13N5O3 |
|---|---|
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
N,N,2,8-tetradeuterio-9-[(2R,4S,5R)-2,3,3,4,5-pentadeuterio-4-deuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]purin-6-(15N)amine |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1/i1D2,2D2,3D,4D,5D,6D,7D,11+1,12+1,13+1,14+1,15+1,16D,17D/hD2 |
Clave InChI |
OLXZPDWKRNYJJZ-JEXRRUROSA-N |
SMILES isomérico |
[2H]C1=[15N]C(=C2C(=[15N]1)[15N](C(=[15N]2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])[2H])[2H])[15N]([2H])[2H] |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B12369726.png)
![2-[[(5S)-3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]acetic acid](/img/structure/B12369729.png)
![7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12369732.png)
![[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12369747.png)

![dicopper;tetrasodium;3-oxido-4-[[2-oxido-4-[3-oxido-4-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12369782.png)




![2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B12369811.png)

![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)
